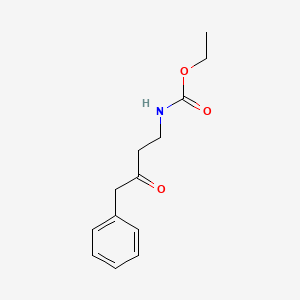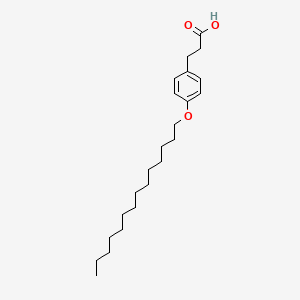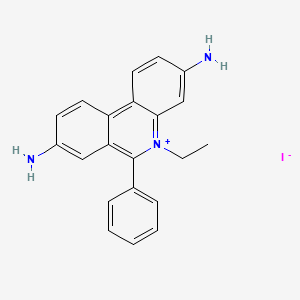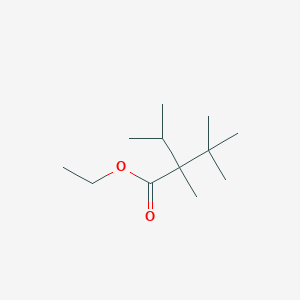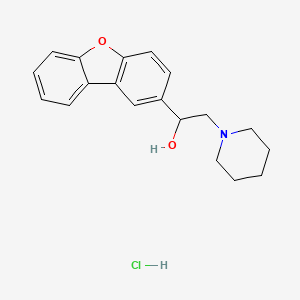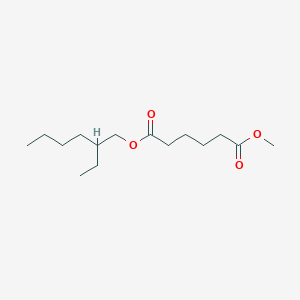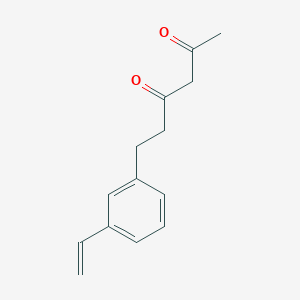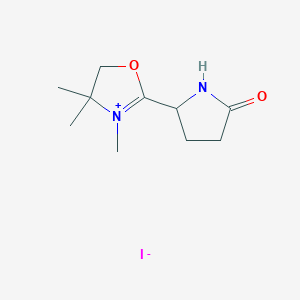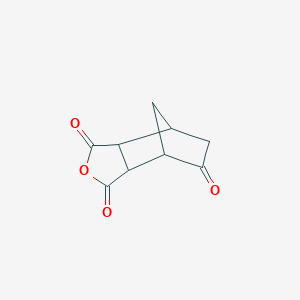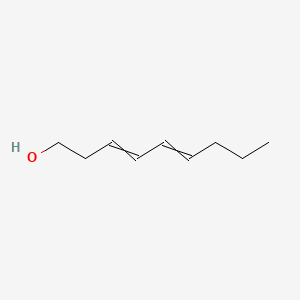![molecular formula C22H39NO2 B14493119 1,1'-[(3,5-Di-tert-butylphenyl)azanediyl]di(butan-2-ol) CAS No. 64153-49-7](/img/structure/B14493119.png)
1,1'-[(3,5-Di-tert-butylphenyl)azanediyl]di(butan-2-ol)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1’-[(3,5-Di-tert-butylphenyl)azanediyl]di(butan-2-ol) is an organic compound characterized by the presence of a 3,5-di-tert-butylphenyl group attached to a butan-2-ol moiety through an azanediyl linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-[(3,5-Di-tert-butylphenyl)azanediyl]di(butan-2-ol) typically involves the reaction of 3,5-di-tert-butylphenylamine with butan-2-ol under specific conditions. The reaction is often carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. The process may include steps such as purification and crystallization to ensure the final product meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
1,1’-[(3,5-Di-tert-butylphenyl)azanediyl]di(butan-2-ol) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve specific temperatures, pressures, and solvents to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.
Scientific Research Applications
1,1’-[(3,5-Di-tert-butylphenyl)azanediyl]di(butan-2-ol) has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a stabilizer for certain chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of polymers, resins, and other industrial materials.
Mechanism of Action
The mechanism of action of 1,1’-[(3,5-Di-tert-butylphenyl)azanediyl]di(butan-2-ol) involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
3,5-Di-tert-butylphenol: A related compound with similar structural features but different functional groups.
3,5-Di-tert-butylcatechol: Another similar compound with hydroxyl groups instead of butan-2-ol moieties.
2,5-Di-tert-butyl-1,4-dimethoxybenzene: A compound with methoxy groups instead of butan-2-ol moieties.
Uniqueness
1,1’-[(3,5-Di-tert-butylphenyl)azanediyl]di(butan-2-ol) is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in scientific research and industry.
Properties
CAS No. |
64153-49-7 |
|---|---|
Molecular Formula |
C22H39NO2 |
Molecular Weight |
349.5 g/mol |
IUPAC Name |
1-[3,5-ditert-butyl-N-(2-hydroxybutyl)anilino]butan-2-ol |
InChI |
InChI=1S/C22H39NO2/c1-9-19(24)14-23(15-20(25)10-2)18-12-16(21(3,4)5)11-17(13-18)22(6,7)8/h11-13,19-20,24-25H,9-10,14-15H2,1-8H3 |
InChI Key |
ZNNAFXAAIBFBMW-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CN(CC(CC)O)C1=CC(=CC(=C1)C(C)(C)C)C(C)(C)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


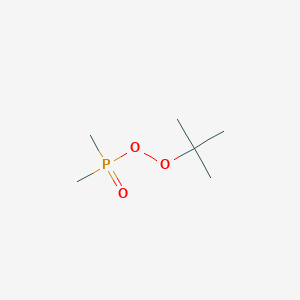
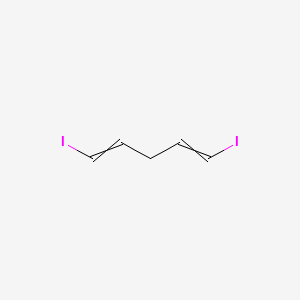
![2,5-Bis[4-(tribromomethyl)phenyl]-1,3,4-thiadiazole](/img/structure/B14493042.png)
